2-(Pyridazin-3-YL)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to be efficient and practical, with the type of substituted acetonitrile influencing the product outcome. Specifically, malononitrile and cyanoacetamide lead to the formation of 2-aminohydropyridines, while ethyl cyanoacetate results in 2-pyridinones .
Molecular Structure Analysis
The molecular structure of 2-(pyridazin-3-yl)acetonitrile derivatives has been explored through the synthesis of indolizines via a Pd-catalyzed annulation reaction. The regioselectivity of this reaction is highly dependent on the choice of the phosphine ligand, which is crucial for obtaining polysubstituted indolizines . Additionally, the synthesis of 3,6-di(pyridin-2-yl)pyridazines under microwave-assisted conditions has been reported, which demonstrates the metal-coordinating ability of these compounds, leading to the self-assembly into gridlike metal complexes .
Chemical Reactions Analysis
The reactivity of thiazolo[3,2-b]pyridazinium perchlorates with hydrazines has been studied, revealing the formation of 1,4-bis-(2-vinyl-3-pyridazinylidene)tetrazenes and other products depending on reaction conditions. These compounds can undergo further transformations, such as catalytic reduction to yield 2H-3,4-dihydropyridazino[6,1-c]triazines or oxidation to form pyridazino[6,1-c]-3-triazinones . Moreover, the Michael addition of trimethylsilyl cyanide to (E)-2-arylidene-2,3-dihydro-1H-pyrrolizin-1-ones has been used to synthesize 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(pyridazin-3-yl)acetonitrile derivatives are closely related to their molecular structure and the reactions they undergo. For instance, the glycosidase inhibitory activity of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives has been evaluated, showing significant activity against enzymes responsible for hyperglycemia in type II diabetes . The cyanoacetylation of 5-aminopyrazole to produce 2-(1-aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives has also been reported, with the structures confirmed by NMR spectroscopy .
Scientific Research Applications
Antisecretory Activity in Antiulcer Agents
Research has identified pyridazine derivatives, including 2-phenyl-2-(3-pyridazinyl) acetonitrile derivatives, as potential antiulcer agents. These compounds exhibit potent antisecretory activity, making them promising candidates for the treatment of ulcers. The structure-activity relationships of these compounds have been explored, highlighting their potential in medical applications (Yamada et al., 1981).
Corrosion Inhibition
In the field of materials science, pyridazine derivatives including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile have been studied for their effects on the corrosion of metals. These compounds demonstrate significant inhibition of electrochemical dissolution of mild steel in acidic environments, suggesting their utility in corrosion prevention (Mashuga et al., 2017).
Antimicrobial Properties
Pyridazine derivatives have also shown promise in antimicrobial applications. Novel β-enaminonitrile derivatives, derived from pyridazin-3-yl-acetonitrile, have been synthesized and tested for antimicrobial efficacy. Some of these compounds have demonstrated significant activity, outperforming known drugs in certain cases (Shamroukh et al., 2013).
Synthesis of Fused Azines
In synthetic chemistry, 2-(Pyridazin-3-YL)acetonitrile derivatives have been used in the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. These are further utilized in creating fused azines, demonstrating the versatility of these compounds in chemical synthesis (Ibrahim & Behbehani, 2014).
Formation of Biologically Active Compounds
2-(Pyridazin-3-YL)acetonitrile has also been used in synthesizing biologically active compounds. For instance, it has been involved in the creation of alpha-aryl-alpha-(pyridazin-3-yl)-acetonitriles, leading to the formation of new derivatives with potential biological activity (Herold et al., 2007).
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The pyridazine ring, to which 2-(Pyridazin-3-YL)acetonitrile belongs, is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring suggest that this structure should be extensively studied for therapeutic benefits .
properties
IUPAC Name |
2-pyridazin-3-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJOPCDICFIYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridazin-3-YL)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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